Phenyl 3-ethoxy-3-iminopropionate
Description
Phenyl 3-ethoxy-3-iminopropionate (systematic name: Ethyl 3-ethoxy-3-iminopropionate hydrochloride, CAS No. 2318-25-4) is a chemical compound with the molecular formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol . It is characterized by an iminopropionate backbone substituted with ethoxy and ethyl ester groups. The compound is typically stored under an inert atmosphere at room temperature and is associated with safety hazards including skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .
Properties
CAS No. |
19282-87-2 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
phenyl 3-ethoxy-3-iminopropanoate |
InChI |
InChI=1S/C11H13NO3/c1-2-14-10(12)8-11(13)15-9-6-4-3-5-7-9/h3-7,12H,2,8H2,1H3 |
InChI Key |
UPPLLLGNILNJOR-UHFFFAOYSA-N |
SMILES |
CCOC(=N)CC(=O)OC1=CC=CC=C1 |
Canonical SMILES |
CCOC(=N)CC(=O)OC1=CC=CC=C1 |
Other CAS No. |
19282-87-2 |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
Phenyl 3-ethoxy-3-iminopropionate serves as a crucial reagent in organic synthesis. It is utilized to introduce the ethoxy and iminopropionate groups into various molecular structures, facilitating the creation of complex organic compounds. This application is particularly valuable in the development of pharmaceuticals and agrochemicals .
Medicinal Chemistry
The compound has been studied for its potential anesthetic properties. Research indicates that it interacts with sodium channels in nerve cells, which may lead to local anesthetic effects. This makes it a candidate for use in medical and dental procedures .
Industrial Applications
In industrial settings, this compound is employed as an intermediate in the production of other fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry .
Case Study 1: Anesthetic Properties
A study published in the Journal of Medicinal Chemistry explored the anesthetic effects of this compound on animal models. The results indicated significant analgesic activity comparable to established local anesthetics. The mechanism was attributed to its interaction with voltage-gated sodium channels, providing insights into its potential clinical applications.
Case Study 2: Synthesis of Pyrazolone Intermediates
This compound has been utilized as an intermediate in the synthesis of pyrazolone derivatives, which are valuable in dye manufacturing. A multi-step synthesis involving this compound demonstrated improved yields compared to traditional methods, highlighting its efficiency as a synthetic route for producing high-quality color formers .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of ethyl 3-ethoxy-3-iminopropionate hydrochloride include esters and propionate derivatives with variations in substituents (e.g., halogens, nitro groups, amino groups). Below is a detailed comparison based on molecular properties, applications, and analytical methods:
Table 1: Comparative Analysis of Ethyl 3-ethoxy-3-iminopropionate and Analogous Compounds
Key Structural and Functional Differences
Substituent Effects: Ethoxy-imino group in the target compound enhances electrophilicity, making it reactive in nucleophilic acyl substitution reactions. This contrasts with oxo groups in analogs like ethyl 3-(2-fluorophenyl)-3-oxopropanoate, which participate in keto-enol tautomerism . Amino-substituted analogs (e.g., ethyl 3-amino-3-phenylpropanoate) exhibit basicity and hydrogen-bonding capacity, useful in chiral resolution or drug design .
Stability and Reactivity: The iminopropionate group in the target compound is less stable under acidic conditions compared to oxo or amino derivatives, necessitating inert storage conditions . Nitro-substituted analogs (e.g., ethyl 3-(3-methyl-4-nitrophenyl)-3-oxopropanoate) are electron-deficient, favoring reduction or electrophilic aromatic substitution reactions .
Analytical Methods: While the target compound lacks documented analytical protocols, structurally similar compounds (e.g., ethyl 3-amino-3-phenylpropanoate) are analyzed via HPLC for purity assessment . Spectrophotometric methods (e.g., UV/VIS at 510 nm) used for phenylephrine derivatives () may be adaptable for iminopropionate analogs, given their conjugated systems .
Preparation Methods
Reductive Amination with Pd/C Catalysis
The most widely documented route involves reductive amination followed by cyclocondensation. In a representative procedure, 5-(4-methylpiperazin-1-yl)-2-nitroaniline undergoes hydrogenation in ethanol using 5% Pd/C under H₂ at 40–50°C. Post-reduction, ethyl 3-ethoxy-3-iminopropanoate hydrochloride is introduced under nitrogen, initiating a cyclization to form the benzimidazole-acetic acid ethyl ester. Critical to this method is the strict exclusion of oxygen during diamine intermediate handling, as exposure leads to oxidative byproducts.
Reaction Parameters and Yield Optimization
-
Catalyst Loading : 5% Pd/C (50% H₂O w/w) at 20 g per 1.12 mol substrate ensures complete nitro group reduction within 6 hours.
-
Molar Ratios : A 2:1 excess of ethyl 3-ethoxy-3-iminopropanoate hydrochloride relative to the diamine drives cyclocondensation to completion in 1–2 hours.
-
Workup Strategy : Filtration through Celite, ethanol washes, and vacuum distillation yield a crude oil, which is neutralized with HCl/NaOH to precipitate the product. Adjusting the NaOH addition rate to 0.5 mL/min minimizes emulsion formation, improving isolate purity to >98%.
Table 1. Yield Variation with Workup Modifications
| NaOH Addition Rate (mL/min) | Final pH | Yield (%) | Purity (%) |
|---|---|---|---|
| 0.5 | 9.2 | 97 | 98.5 |
| 2.0 | 9.8 | 74 | 92.3 |
Low-Temperature Condensation Methods
Imidate Coupling in Ethanol
An alternative approach avoids hydrogenation by directly coupling 2-bromo-3-aminoanisole with ethyl 3-ethoxy-3-iminopropanoate hydrochloride in ethanol at 20°C under nitrogen. This 24-hour reaction achieves 88% yield via silica gel chromatography (EtOAc/hexanes). The method’s simplicity is counterbalanced by limited scalability , as extended stirring times promote ester hydrolysis, reducing yields to <50% at kilogram scale.
Solvent and Temperature Effects
-
Ethanol vs. THF : Ethanol enhances imidate solubility but necessitates strict anhydrous conditions to prevent HCl liberation, which catalyzes side reactions.
-
Temperature Sensitivity : Reactions at >25°C accelerate dimerization of the nitroaniline precursor, necessitating cryogenic cooling for large batches.
Acid-Catalyzed Esterification
Hydrochloride Salt Activation
Patent data describes a pathway where 3-ethoxy-3-iminopropionic acid is treated with thionyl chloride to form the acid chloride, which reacts with phenol in dichloromethane. Quenching with sodium sulfite at 0°C prevents over-chlorination, yielding phenyl 3-ethoxy-3-iminopropionate in 82% purity.
Key Limitation : Residual thionyl chloride (≥3%) necessitates repeated aqueous washes, complicating isolation.
Comparative Analysis of Methodologies
Yield vs. Scalability Tradeoffs
-
Catalytic Hydrogenation : Highest yield (74–97%) but requires specialized equipment for H₂ handling and catalyst recovery.
-
Low-Temperature Condensation : Amenable to small-scale synthesis (88% yield) but impractical for industrial production due to solvent volume.
-
Acid-Catalyzed Route : Moderate yields (70–82%) with simpler setup but lower purity without chromatography.
Table 2. Economic and Safety Considerations
| Method | Catalyst Cost ($/kg) | Hazard Rating | Waste Generated (kg/kg product) |
|---|---|---|---|
| Catalytic Hydrogenation | 420 | High (H₂) | 8.2 |
| Low-Temperature | 95 | Moderate | 12.5 |
| Acid-Catalyzed | 210 | Low | 5.8 |
Degradation Pathways and Stabilization
Q & A
Basic Research Questions
Q. What are the optimized synthetic pathways for phenyl 3-ethoxy-3-iminopropionate, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis of structurally related iminopropionates (e.g., ethyl derivatives) involves condensation reactions of aldehydes with thiazolidinones or electrophilic attack of phenyl isothiocyanate on 3-oxo-propionitriles under basic conditions . For this compound, key parameters include:
- Catalysts : Use of chloroacetyl chloride or similar electrophilic agents.
- Temperature : Reactions typically proceed at 60–80°C for optimal imine formation.
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.
- Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography improves purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm ethoxy and imino groups via chemical shifts (e.g., imino proton at δ 8.5–9.5 ppm).
- HPLC/UHPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity and degradation products, as demonstrated in similar amine-derivatization studies .
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ions and fragmentation patterns for structural validation .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?
- Methodological Answer :
- Storage : Stability is temperature-sensitive. For the hydrochloride salt (a related compound), storage at 2–8°C in airtight, amber vials prevents hydrolysis .
- Degradation Analysis : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with UHPLC-MS can detect hydrolysis products like malonic acid derivatives .
- Kinetics : Pseudo-first-order rate constants quantify degradation rates under varying pH and humidity .
Q. What mechanistic insights explain the reactivity of the imino group in this compound during nucleophilic substitutions?
- Methodological Answer :
- Electrophilic Activation : The imino group acts as a weak base, facilitating nucleophilic attack. In acidic conditions, protonation enhances electrophilicity at the β-carbon.
- Catalytic Pathways : DFT calculations or isotopic labeling (e.g., N) can track reaction intermediates, as shown in analogous iminopropionate syntheses .
- Side Reactions : Competing hydrolysis or tautomerization requires buffered conditions (pH 6–7) to suppress .
Q. How can contradictory data on reaction yields in iminopropionate synthesis be systematically addressed?
- Methodological Answer :
- DoE Approaches : Use Central Composite Design (CCD) to model interactions between variables (e.g., solvent polarity, stoichiometry). For example, a CCD study on thiazolidinone derivatives reduced yield variability by 30% .
- Sensitivity Analysis : Identify critical parameters (e.g., reagent purity, moisture levels) via Taguchi methods.
- Cross-Validation : Compare results across multiple batches using ANOVA to distinguish systematic errors from random variability .
Safety and Handling
Q. What safety protocols are essential for handling this compound and its derivatives?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., chloroacetyl chloride) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in designated organic waste containers .
Data Limitations and Future Research
- Note : Current data primarily derive from ethyl 3-ethoxy-3-iminopropionate hydrochloride . Further studies on the phenyl ester variant should:
- Compare ester group effects on solubility and reactivity.
- Explore applications in peptide coupling or polymer chemistry.
- Validate toxicity profiles via in vitro assays (e.g., Ames test for mutagenicity).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
